molecular formula C10H18O3 B1217207 2-Oxodecanoic acid CAS No. 333-60-8

2-Oxodecanoic acid

Cat. No.: B1217207
CAS No.: 333-60-8
M. Wt: 186.25 g/mol
InChI Key: JBFDBSZCFDASAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Oxodecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.

    Substitution: It can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Produces oxidized derivatives such as carboxylic acids.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Oxodecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxodecanoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It participates in various biochemical pathways, including fatty acid oxidation, where it undergoes stepwise oxidation to produce acetyl-CoA and other intermediates . The molecular targets and pathways involved include enzymes like acyl-CoA dehydrogenases and other oxidoreductases.

Comparison with Similar Compounds

    Decanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the oxo group.

    3-Oxodecanoic acid: Another oxo carboxylic acid with the oxo group at a different position.

    2-Oxooctanoic acid: A shorter-chain analog with similar chemical properties.

Uniqueness: 2-Oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its oxo group at position 2 makes it a valuable intermediate in various synthetic pathways and a subject of interest in metabolic studies .

Properties

IUPAC Name

2-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFDBSZCFDASAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293521
Record name 2-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-60-8
Record name NSC90359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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